![molecular formula C19H18N2O4 B2936864 N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,4-dimethoxybenzamide CAS No. 2034365-24-5](/img/structure/B2936864.png)
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,4-dimethoxybenzamide
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Overview
Description
“N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,4-dimethoxybenzamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also has a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen . The compound also contains a benzamide group, which consists of a benzene ring attached to an amide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and pyridine rings are likely to contribute to the compound’s aromaticity, while the benzamide group could participate in hydrogen bonding .Scientific Research Applications
Cancer Research
This compound has shown promise in cancer research due to its potential to act as a CDK2 inhibitor . CDK2 is a critical protein involved in cell cycle regulation, and its inhibition can prevent the proliferation of cancer cells. The compound’s ability to inhibit CDK2 could be leveraged in developing new cancer therapies, particularly for cancers where CDK2 plays a key role in disease progression.
Lung Carcinoma Treatment
Chalcones, which share a similar furan moiety with our compound, have been studied for their efficacy against lung carcinoma cell lines . By extension, N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,4-dimethoxybenzamide could be investigated for its potential effects on lung cancer cells, especially considering its structural similarity to these chalcones.
Drug Development
The unique properties of this compound make it a candidate for drug development, particularly in the design of small molecule inhibitors . Its structure could be used as a scaffold for creating more potent compounds that target specific proteins or pathways involved in various diseases.
Organic Synthesis
In the realm of organic chemistry, this compound could serve as a precursor or intermediate in the synthesis of complex molecules. Its furan and pyridine rings provide reactive sites for further chemical modifications, making it a versatile building block for synthesizing new organic compounds .
Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial properties . Research into the applications of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,4-dimethoxybenzamide could explore its potential as an antimicrobial agent, possibly leading to new treatments for bacterial infections.
Molecular Docking Studies
The compound’s structure allows it to fit into various enzymatic pockets, making it suitable for molecular docking studies . These studies can predict how the compound interacts with different enzymes, which is crucial for drug design and understanding its mechanism of action.
Leukemia Treatment
Drawing parallels from similar compounds, there is potential for this compound to be used in the treatment of leukemia . It could be structurally characterized and modified to inhibit tyrosine kinases, which are often overactive in leukemia cells.
Biological Activity Profiling
Lastly, the compound’s diverse structure makes it an excellent candidate for profiling a wide range of biological activities . It could be tested against various cell lines and biological targets to map out its pharmacological profile, which could lead to discoveries of new therapeutic uses .
Future Directions
properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-17-4-3-14(8-18(17)24-2)19(22)21-10-13-7-16(11-20-9-13)15-5-6-25-12-15/h3-9,11-12H,10H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACQTTURHCXMKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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